

# Spectroscopic Profile of 2-(Trifluoromethyl)phenylacetic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(Trifluoromethyl)phenylacetic acid

**Cat. No.:** B165266

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Trifluoromethyl)phenylacetic acid**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(Trifluoromethyl)phenylacetic acid**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment         |
|------------------------------------|--------------|-------------|--------------------|
| 7.660                              | d            | 1H          | Ar-H               |
| 7.515                              | t            | 1H          | Ar-H               |
| 7.400                              | t            | 1H          | Ar-H               |
| 7.375                              | d            | 1H          | Ar-H               |
| 3.862                              | s            | 2H          | -CH <sub>2</sub> - |
| 10.0 (approx.)                     | br s         | 1H          | -COOH              |

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

## Table 2: <sup>13</sup>C NMR Spectroscopic Data

A definitive peak list for the <sup>13</sup>C NMR spectrum in CDCl<sub>3</sub> was not publicly available in the searched resources. However, the spectrum is available for viewing on spectral databases.[\[1\]](#) [\[2\]](#)

## Table 3: FT-IR Spectroscopic Data

A complete peak list for the FT-IR spectrum was not available in the searched resources. Spectra are noted to have been acquired using KBr disc and nujol mull techniques.

## Table 4: Mass Spectrometry Data

| m/z   | Relative Intensity (%) | Assignment              |
|-------|------------------------|-------------------------|
| 204.0 | 89.8                   | [M] <sup>+</sup>        |
| 159.0 | 100.0                  | [M - COOH] <sup>+</sup> |
| 140.0 | 53.0                   |                         |
| 91.0  | 39.1                   |                         |
| 109.0 | 28.7                   |                         |
| 160.0 | 15.2                   |                         |
| 137.0 | 11.2                   |                         |
| 205.0 | 9.3                    | [M+1] <sup>+</sup>      |
| 119.0 | 8.3                    |                         |

Ionization Method: Electron Ionization (EI) at 75 eV

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

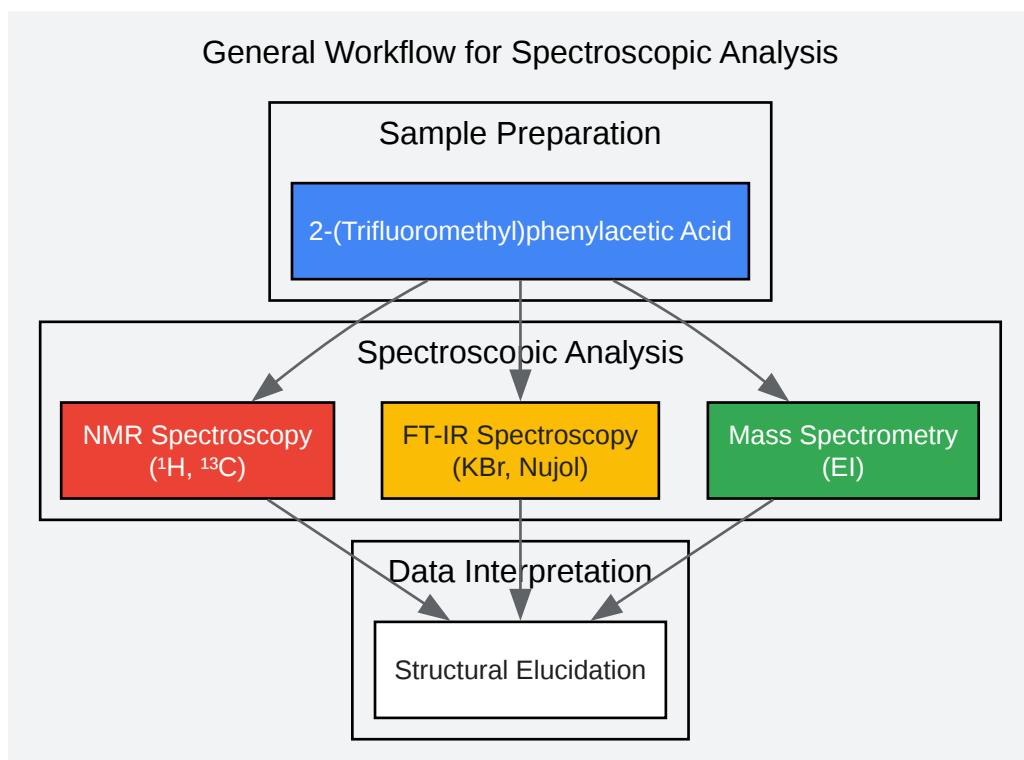
### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(Trifluoromethyl)phenylacetic acid** was prepared by dissolving approximately 35 mg of the compound in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The  $^1\text{H}$  NMR spectrum was recorded on a 400 MHz spectrometer.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using two different sampling techniques:

- KBr Disc: A small amount of the solid sample was ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc.


- Nujol Mull: A small amount of the solid sample was ground with a few drops of Nujol (mineral oil) to form a paste, which was then placed between two salt plates.

## Mass Spectrometry (MS)

The mass spectrum was obtained using a direct insertion probe with electron ionization (EI) at an ionization energy of 75 eV. The source temperature was maintained at 110 °C and the sample temperature at 80 °C.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-(Trifluoromethyl)phenylacetic acid**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Trifluoromethyl)phenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165266#spectroscopic-data-nmr-ir-ms-of-2-trifluoromethyl-phenylacetic-acid>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)